molecular formula C8H10N2O2 B12548986 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- CAS No. 142327-91-1

2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl-

Cat. No.: B12548986
CAS No.: 142327-91-1
M. Wt: 166.18 g/mol
InChI Key: DQNITJUQGIPPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as acetyl, amino, and methyl groups can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting the acetyl group to an alcohol.

    Substitution: The amino and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of functional groups allows for specific interactions with molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-acetyl-3-amino-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.

    2(1H)-Pyridinone, 5-acetyl-3-amino-6-phenyl-: Contains a phenyl group, which can significantly alter its properties.

    2(1H)-Pyridinone, 5-acetyl-3-amino-6-chloro-: The presence of a chloro group can influence its reactivity and biological activity.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- lies in its specific combination of functional groups, which can confer unique reactivity and biological properties compared to its analogs.

Properties

CAS No.

142327-91-1

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-acetyl-3-amino-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,9H2,1-2H3,(H,10,12)

InChI Key

DQNITJUQGIPPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.